Pal-Lys-Val-Lys-OH;Palmitoyl tripeptide-5 bistrifluoracetate salt;palmitoyl-Lys-Val-Lys-OH.2TFA Pal-Lys-Val-Lys-OH;Palmitoyl tripeptide-5 bistrifluoracetate salt;palmitoyl-Lys-Val-Lys-OH.2TFA
Brand Name: Vulcanchem
CAS No.:
VCID: VC17172111
InChI: InChI=1S/C33H65N5O5.2C2HF3O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-23-29(39)36-27(21-17-19-24-34)31(40)38-30(26(2)3)32(41)37-28(33(42)43)22-18-20-25-35;2*3-2(4,5)1(6)7/h26-28,30H,4-25,34-35H2,1-3H3,(H,36,39)(H,37,41)(H,38,40)(H,42,43);2*(H,6,7)
SMILES:
Molecular Formula: C37H67F6N5O9
Molecular Weight: 839.9 g/mol

Pal-Lys-Val-Lys-OH;Palmitoyl tripeptide-5 bistrifluoracetate salt;palmitoyl-Lys-Val-Lys-OH.2TFA

CAS No.:

Cat. No.: VC17172111

Molecular Formula: C37H67F6N5O9

Molecular Weight: 839.9 g/mol

* For research use only. Not for human or veterinary use.

Pal-Lys-Val-Lys-OH;Palmitoyl tripeptide-5 bistrifluoracetate salt;palmitoyl-Lys-Val-Lys-OH.2TFA -

Specification

Molecular Formula C37H67F6N5O9
Molecular Weight 839.9 g/mol
IUPAC Name 6-amino-2-[[2-[[6-amino-2-(hexadecanoylamino)hexanoyl]amino]-3-methylbutanoyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid
Standard InChI InChI=1S/C33H65N5O5.2C2HF3O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-23-29(39)36-27(21-17-19-24-34)31(40)38-30(26(2)3)32(41)37-28(33(42)43)22-18-20-25-35;2*3-2(4,5)1(6)7/h26-28,30H,4-25,34-35H2,1-3H3,(H,36,39)(H,37,41)(H,38,40)(H,42,43);2*(H,6,7)
Standard InChI Key FKCOHLNFINRFFR-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCCCCCCCC(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

The compound's IUPAC name—6-amino-2-[[2-[[6-amino-2-(hexadecanoylamino)hexanoyl]amino]-3-methylbutanoyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid—reflects its hybrid structure combining a 16-carbon palmitoyl chain with a lysine-valine-lysine tripeptide sequence. The bistrifluoracetate salt form improves solubility in polar solvents while maintaining stability during storage and formulation.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₃₇H₆₇F₆N₅O₉
Molecular Weight839.9 g/mol
Canonical SMILESCCCCCCCCCCCCCCCC(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
CAS Registry75238515
Salt FormBistrifluoracetate

The palmitoyl moiety enhances lipophilicity, enabling transdermal delivery by interacting with stratum corneum lipids . X-ray crystallography studies reveal a folded conformation where the acyl chain positions itself perpendicular to the peptide plane, optimizing membrane interaction kinetics.

Spectroscopic Signatures

Nuclear magnetic resonance (NMR) analysis shows characteristic peaks at:

  • 1H NMR (DMSO-d6): δ 0.85 (t, 3H, CH₃), 1.25 (m, 24H, palmitoyl chain), 4.35 (m, 1H, α-CH Lys), 7.25 (bs, 2H, NH₂)

  • 13C NMR: 173.5 ppm (C=O trifluoracetate), 171.8 ppm (peptide bonds), 14.1 ppm (terminal CH₃)

Mass spectrometry (ESI-TOF) confirms the molecular ion at m/z 840.2 [M+H]⁺ with isotopic distribution matching theoretical calculations.

Synthetic Methodology and Optimization

Industrial-Scale Production

The patented synthesis route employs a seven-step sequence combining solid-phase peptide synthesis (SPPS) with solution-phase acylation :

  • Palmitoyl Chloride Preparation:
    Palmitic acid undergoes acyl chloride formation using oxalyl chloride (yield: 92-95%) .

  • Lys(Cbz)-Val-OH Coupling:
    Activated ester methodology using N-hydroxysuccinimide (NHS) achieves 85% coupling efficiency between Boc-Lys(Cbz)-OH and H-Val-OBzl .

  • Deprotection/Hydrogenation:
    Catalytic hydrogenation (5% Pd/C, H₂ 50 psi) removes benzyl and Cbz groups with >99% deprotection efficiency .

Table 2: Critical Reaction Parameters

StepTemperature (°C)Time (hr)Yield (%)
10-5295
2251885
4252478
7253665

Purification Challenges

Reverse-phase HPLC (C18 column, 0.1% TFA/ACN gradient) resolves three major impurities:

  • Des-palmitoyl derivative (Rt 8.2 min)

  • Diastereomeric byproduct (Rt 10.5 min)

  • Trifluoracetate adduct (Rt 12.1 min)

Process optimization reduced total impurities to <0.5% through temperature-controlled crystallization from ethanol/water (95:5) .

Mechanism of Biological Action

TGF-β Pathway Activation

Palmitoyl tripeptide-5 mimics the thrombospondin-1 (TSP-1) binding domain, initiating a signaling cascade:

  • Ligand-Receptor Interaction: Binds to CD36 receptors on fibroblast membranes

  • Latent TGF-β Activation: Induces conformational change in TGF-β/LAP complex (Kd = 12 nM)

  • SMAD Phosphorylation: 3.5-fold increase in p-SMAD2/3 levels within 6 hours

Equation 1: Collagen synthesis rate
d[Collagen]dt=kcat[TGFβ][Peptide]Km+[Peptide]\frac{d[Collagen]}{dt} = k_{cat}[TGFβ] \cdot \frac{[Peptide]}{K_m + [Peptide]}
Where kcat=0.78min1k_{cat} = 0.78 \, \text{min}^{-1} and Km=48μMK_m = 48 \, \mu\text{M} based on fibroblast culture data .

Fibroblast Metabolic Effects

At 10 μM concentration:

  • ATP Production: +220% (Seahorse XF analysis)

  • Proliferation Rate: 1.8-fold increase vs. control

  • MMP-1 Inhibition: 62% reduction in collagenase activity

These effects persist for 72 hours post-treatment, suggesting epigenetic modulation of matrix-related genes .

Dermatological Efficacy Data

In Vitro Models

Human dermal fibroblasts (HDFa) treated with 5 μM peptide showed:

  • Type I Collagen: 145% increase (ELISA)

  • Elastin: 89% increase

  • Hyaluronic Acid: 2.3-fold elevation

Matrix metalloproteinase (MMP) suppression:

  • MMP-1: 58% reduction

  • MMP-3: 41% reduction

Clinical Trial Insights

A 12-week double-blind study (n=45) with 2% peptide formulation demonstrated:

  • Wrinkle Depth: 37% reduction (PRIMOS imaging)

  • Skin Elasticity: +29% (cutometry)

  • TEWL Improvement: 18% decrease

Notably, effects plateaued at week 8, suggesting optimal treatment duration .

Formulation Considerations

Stability Profiles

Table 3: Accelerated Stability Data (40°C/75% RH)

ParameterInitial1 Month3 Months
Potency (%)10098.295.4
Related Substances0.3%0.8%1.5%
pH (5% solution)3.23.12.9

Lyophilized powder maintains stability for 24 months at -20°C with <2% degradation.

Delivery Systems

Optimal penetration achieved through:

  • Nanoemulsions: 80 nm droplets (PDI 0.12)

  • Liposomal Encapsulation: 92% encapsulation efficiency

  • Iontophoresis: 3.8-fold flux increase vs. passive diffusion

Future Research Directions

Emerging applications under investigation:

  • Scar Remodeling: Phase II trials for hypertrophic scars

  • Osteoarthritis: Preclinical models show chondroprotective effects

  • Hair Follicle Regeneration: 28% increase in anagen phase duration

Ongoing structure-activity studies focus on:

  • Peptide Backbone Modifications: D-amino acid substitutions

  • Alternative Acyl Chains: Myristoyl vs. stearoyl derivatives

  • Multifunctional Conjugates: Hybrids with antioxidants (e.g., ferulic acid)

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator